Corrosion Inhibition: Some compounds are investigated for their potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments []. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy are employed to study their inhibition mechanisms.
Anti-inflammatory Activity: Certain benzodioxin derivatives are studied for their potential anti-inflammatory properties [].
Antidepressant and Analgesic Activities: One paper explores the synthesis and pharmacological screening of a benzomorphan derivative, which exhibits antidepressant and analgesic activities [].
Related Compounds
Pipemidic Acid
Compound Description: Pipemidic acid (8-ethyl-5-oxo-5,8-dihydro-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) is a quinolone antibiotic primarily used for urinary tract infections. Research suggests it acts as a corrosion inhibitor for mild steel in acidic environments. []
Relevance: While pipemidic acid doesn't share the benzoxazine core with 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, it's included here due to its classification as a quinolone carboxylic acid derivative. This group of compounds is frequently studied for its antibacterial properties, often in comparison to benzoxazine-based antibacterials. []
Levofloxacin
Compound Description: Levofloxacin [(±)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid] is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. Studies indicate it can function as a corrosion inhibitor, likely through adsorption onto metal surfaces. []
Relevance: Levofloxacin is directly relevant due to its incorporation of the 2,3-dihydro-1,4-benzoxazine moiety within its structure, similar to the target compound 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. The presence of the fluoro and methyl substituents further strengthens the structural relationship. []
Ciprofloxacin
Compound Description: Ciprofloxacin [1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline carboxylic acid] is another potent fluoroquinolone antibiotic effective against a wide range of bacterial infections. Like the other quinolones mentioned, it exhibits corrosion inhibition properties. []
Relevance: Although ciprofloxacin lacks the benzoxazine core structure, it's grouped with 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine due to its classification as a pyridone carboxylic acid derivative. These compounds are known for their antibacterial activity, making them comparable subjects of study. []
Ofloxacin
Compound Description: Ofloxacin (9-fluoro-3-methyl-10-(4-methyl-1-piperazynyl)-7-oxo-2,3-dihydro-7H-pyrido-(1,2,3-de)1,4-benzoxazine-6-carboxylic acid) is a fluoroquinolone antibiotic with potent activity against both Gram-negative and Gram-positive bacteria. [, , ] Research highlights its effectiveness in treating various infections, and its mechanism of action involves inhibiting bacterial DNA gyrase. [, , ]
Relevance: Ofloxacin holds direct relevance due to the presence of the 2,3-dihydro-1,4-benzoxazine moiety within its structure, mirroring that of 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. The shared fluoro and methyl substituents further emphasize their structural similarities. [, , ] Additionally, ofloxacin serves as a benchmark compound in studies exploring the structure-activity relationships of novel pyridobenzoxazine antibacterial agents, showcasing the interconnectedness of these compounds. []
Enoxacine
Compound Description: Enoxacine (1-ethyl-6-fluoro-1,4-dehydro-4-oxo-7-(1-piperazinyl)-1, 8-naphthyridine-3-carboxylic acid) is a broad-spectrum antibiotic belonging to the quinolone class. Its antibacterial activity stems from the inhibition of bacterial DNA gyrase. []
Relevance: Despite lacking the benzoxazine core of 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, enoxacine is grouped alongside it as a pyridone carboxylic acid derivative. This connection arises from their shared characteristic of exhibiting potent antibacterial activity, often investigated in parallel studies. []
Nalidixic Acid
Compound Description: Nalidixic acid is a first-generation quinolone antibiotic primarily used for urinary tract infections. Its efficacy is linked to the inhibition of bacterial DNA gyrase. []
Relevance: Similar to the previous compounds, nalidixic acid, while not possessing the benzoxazine structure, is categorized as a pyridone carboxylic acid derivative, alongside 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. This shared classification stems from their common application as antibacterial agents and their frequent comparative analysis in research. []
Cinoxacin
Compound Description: Cinoxacin is a quinolone antibiotic belonging to the first generation, primarily prescribed for urinary tract infections. It exerts its antibacterial effect by inhibiting bacterial DNA gyrase. []
Relevance: Despite lacking the benzoxazine core present in 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, cinoxacin is categorized alongside it as a pyridone carboxylic acid derivative. This grouping is based on their shared role as antibacterial agents and their frequent comparative assessment in research studies. []
Piromidic Acid
Compound Description: Piromidic acid is another first-generation quinolone antibiotic primarily utilized for treating urinary tract infections. Like other quinolones, it inhibits bacterial DNA gyrase, leading to its antibacterial action. []
Relevance: While piromidic acid doesn't share the benzoxazine structure of 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, it's grouped with it under the category of pyridone carboxylic acid derivatives. This connection stems from their common use as antibacterial agents and their frequent parallel analysis in research. []
Compound Description: This compound represents the racemic mixture of ofloxacin. Studies investigating its enantiomers determined that the S-(-) enantiomer, known as levofloxacin, exhibits significantly greater antibacterial activity. []
Relevance: This compound is a direct structural analog of 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, sharing the core benzoxazine ring system. The presence of additional substituents, such as the fluorine at the 9-position, the methyl group at the 3-position, and the piperazinyl group at the 10-position, highlights modifications commonly explored to enhance antibacterial potency within this class of compounds. []
3-Bromomethyl-2,3-dihydro-1,4-benzoxazine
Compound Description: Initially thought to be achievable through a specific reaction pathway, NMR analysis revealed that the reported synthesis for 3-bromomethyl-2,3-dihydro-1,4-benzoxazine was erroneous, yielding a different monocyclic product (compound 4 in the source). []
Relevance: Although its synthesis proved inaccurate, the intended 3-bromomethyl-2,3-dihydro-1,4-benzoxazine is structurally very similar to 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. Both possess the core 2,3-dihydro-1,4-benzoxazine structure, differing only in the substituents and their positions. This highlights the exploration of various substituents within the benzoxazine scaffold to potentially modify biological activity. []
3-Hydroxymethyl-2,3-dihydro-1,4-benzoxazine
Compound Description: Successfully synthesized and structurally confirmed through NMR and mass spectroscopy, 3-hydroxymethyl-2,3-dihydro-1,4-benzoxazine represents a key intermediate in benzoxazine chemistry. []
Relevance: This compound shares the fundamental 2,3-dihydro-1,4-benzoxazine core with 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine. The presence of a hydroxymethyl substituent at the 3-position in this compound, as opposed to a methyl group at the 4-position and a fluorine at the 6-position in the target compound, emphasizes the exploration of diverse substituents to fine-tune the properties of the benzoxazine scaffold. []
Compound Description: This compound, known as T-3761, is a novel quinolone antibacterial agent exhibiting potent activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase, and it has demonstrated superior in vivo efficacy compared to ofloxacin and ciprofloxacin. [, , ] Studies have focused on its synthesis, exploring efficient and cost-effective routes. [] Research has also investigated its photodegradation products, revealing structural modifications primarily affecting the 1-aminocyclopropyl side chain. []
Relevance: T-3761 exhibits a close structural resemblance to 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, sharing the central 2,3-dihydro-1,4-benzoxazine ring system. The variations in substituents and their positions, such as the 1-aminocyclopropyl group at the 10-position and the carboxylic acid group at the 6-position, highlight the modifications investigated to optimize antibacterial potency within this class of compounds. [, , ] The research on T-3761 underscores the significant interest in benzoxazine derivatives as potential antibacterial agents. [, ]
Compound Description: This compound, designated as DV-7751a, represents a new quinolone antibacterial agent that has undergone thorough toxicity testing in rats and monkeys. [, , ] The studies aimed to determine its safety profile and potential side effects. [, , ]
Relevance: DV-7751a is directly related to 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine as it incorporates the 2,3-dihydro-1,4-benzoxazine moiety within its structure. The shared fluorine and methyl substituents further solidify their structural relationship. [, , ] DV-7751a, along with other related compounds, demonstrates the ongoing research interest in developing new and effective benzoxazine-based antibacterial agents.
Compound Description: This compound represents a novel tricyclic quinolonecarboxylic acid synthesized through a unique method involving an oxetane derivative. It exhibits impressive in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. In vivo studies using mice models have demonstrated its superior efficacy, particularly against Escherichia coli infections, compared to ofloxacin. []
Relevance: This compound is closely related to 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, sharing the core 2,3-dihydro-1,4-benzoxazine ring system. The presence of a methylene group at the 3-position instead of a methyl group, along with other substituents like the fluorine at the 9-position and the 4-methylpiperazinyl group at the 10-position, exemplifies the structural modifications investigated to enhance antibacterial activity within this family of compounds. []
Compound Description: This compound, designated as DL-8280, represents a potent antibacterial agent with efficacy against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. Notably, it exhibits favorable metabolic disposition, making it a promising candidate for further development. []
Relevance: DL-8280 shares a close structural resemblance to 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine, both featuring the central 2,3-dihydro-1,4-benzoxazine ring system. [] This structural similarity highlights its relevance in understanding structure-activity relationships within this chemical class.
16. (S)-(-)-9-fluoro-2,3-dihydro-3-methyl-10 -[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine -6-carboxylic acid (YH-6)* Compound Description: YH-6 is a quinolone antibiotic that exhibits potent activity against various Mycoplasma species, including Ureaplasma urealyticum, Mycoplasma hominis, M. orale, and M. salivarium. It demonstrates comparable efficacy to macrolides like erythromycin and leucomycin. Importantly, YH-6 shows a low propensity for inducing resistance in Ureaplasma urealyticum, a significant advantage over macrolides and tetracyclines. []* Relevance: YH-6 shares a direct structural connection with 6-fluoro-4-methyl-2,3-dihydro-1,4-benzoxazine due to the presence of the 2,3-dihydro-1,4-benzoxazine moiety in its structure. [] This structural similarity, alongside its potent antimycoplasmal activity, highlights YH-6's significance in understanding structure-activity relationships and potential therapeutic applications within this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.